Ethyl 2-chloro-2-[(3-nitrophenyl)hydrazono]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate is a hydrazonoacetate derivative characterized by a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₁ClN₃O₄, with a molecular weight of 285.68 g/mol (calculated based on analogous compounds in ). The (2Z) configuration indicates a planar geometry around the hydrazone double bond, stabilized by conjugation. This compound serves as a precursor for synthesizing heterocycles like pyrazoles, which have applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-4-3-5-8(6-7)14(16)17/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJFYKQVJQWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191015 | |
| Record name | Ethyl 2-chloro-2-[2-(3-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37522-27-3 | |
| Record name | Ethyl 2-chloro-2-[2-(3-nitrophenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37522-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-2-[2-(3-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 3-Nitroaniline
3-Nitroaniline undergoes diazotization in acidic media to form a diazonium salt. The reaction is conducted at 0–5°C to stabilize the thermally sensitive intermediate:
$$
\text{C}6\text{H}4(\text{NO}2)\text{NH}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}6\text{H}4(\text{NO}2)\text{N}2^+\text{Cl}^- + \text{NaOH} + 2\text{H}2\text{O}
$$
Key parameters :
Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt reacts with ethyl 2-chloroacetoacetate in a Japp-Klingemann-type reaction , forming the hydrazone linkage. Sodium acetate neutralizes excess acid, promoting enolate formation:
$$
\text{C}6\text{H}4(\text{NO}2)\text{N}2^+\text{Cl}^- + \text{CH}2(\text{COOEt})\text{COCl} \rightarrow \text{Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate} + \text{HCl} + \text{N}2
$$
Stereochemical control : The Z-configuration arises from intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl, favoring the syn isomer.
Optimization of Reaction Conditions
Temperature and Time
Solvent Systems
Stoichiometry
| Reagent | Molar Ratio (Relative to 3-Nitroaniline) |
|---|---|
| Sodium nitrite | 1.1–1.2 |
| Ethyl 2-chloroacetoacetate | 1.0–1.05 |
| Sodium acetate | 2.0–2.5 |
Excess sodium nitrite ensures complete diazotization, while sodium acetate maintains pH 4–5 for optimal coupling.
Workup and Purification
Isolation
Recrystallization
Analytical Characterization
| Technique | Data |
|---|---|
| Melting Point | 112–114°C (lit. 113°C) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O) |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 7.5–8.1 (m, 4H, Ar-H) |
| HPLC Purity | ≥98% |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic substitution: Formation of substituted hydrazones.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Organic Synthesis
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate is primarily utilized in organic synthesis due to its ability to form heterocyclic compounds. The compound's hydrazonyl halide structure allows for diverse reactions, including:
- Formation of Heterocycles : The compound can participate in cyclization reactions, leading to the formation of various heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
- Synthesis of Nitro Compounds : Its nitrophenyl group provides a reactive site for further functionalization, making it a precursor for synthesizing other nitro compounds used in dyes and explosives.
Biological Activities
Research indicates that ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that similar hydrazonyl compounds possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary investigations indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. This opens avenues for further research into its efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the applications of ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate and similar compounds:
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a family of ethyl 2-chloro-2-(arylhydrazono)acetates, where aryl substituents influence physicochemical and reactivity profiles. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-NO₂ substituent in the target compound enhances electrophilicity at the hydrazone carbon compared to electron-donating groups (e.g., 4-OCH₃), facilitating nucleophilic attacks in cyclization reactions .
- Steric Effects : Bulky substituents (e.g., 2,4,5-Cl₃ in ) reduce reaction rates due to steric hindrance, whereas smaller groups (e.g., 4-F in ) maintain reactivity.
- Crystal Packing: The 4-methoxy analog () crystallizes in a monoclinic system (space group P2₁) with intermolecular N–H···O hydrogen bonds, whereas nitro-substituted analogs may exhibit stronger π-π stacking due to planar nitro groups .
Physicochemical Properties
- Solubility: Nitro-substituted compounds generally show lower solubility in polar solvents compared to methoxy or fluoro analogs. For example, the 4-F analog () is more soluble in ethanol than the 3-NO₂ derivative.
- Stability: Compounds with nitro groups (e.g., 3-NO₂, 5-NO₂) may exhibit photodegradation risks, necessitating storage in dark conditions .
Research Findings and Data Tables
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound with the molecular formula and a CAS number of 37522-27-3. This compound is notable for its complex structure, which includes a chloro group, a nitrophenyl group, and a hydrazinylidene moiety. Its synthesis typically involves the reaction of ethyl chloroacetate with 3-nitrophenylhydrazine under specific conditions, often involving bases like sodium hydroxide to facilitate the formation of the hydrazone linkage.
The biological activity of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate can be attributed to its functional groups, which allow for various interactions with biological targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety is capable of forming hydrogen bonds and coordinating with metal ions. These interactions can modulate enzyme and receptor activities, leading to diverse biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate exhibit antimicrobial activities. For example, studies have shown that derivatives containing nitrophenyl groups often demonstrate significant inhibition against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate has also been explored for its potential anticancer properties. Some studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways related to cell proliferation.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activities |
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Mechanism
Another research effort focused on the anticancer potential of this compound. The study demonstrated that treatment with Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate led to increased levels of ROS in human cancer cell lines, suggesting a mechanism involving oxidative stress induction. Furthermore, flow cytometry analysis indicated a significant increase in apoptotic cells following treatment.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of 4-methoxyaniline with ethyl 2-chloroacetoacetate under nitrosation conditions (NaNO₂/HCl), yielding the hydrazono intermediate. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) or ethers (e.g., THF) improve reaction homogeneity .
-
Temperature control : Maintaining 0–5°C during diazotization prevents side reactions .
-
Yield optimization : A 77% yield is achievable with stoichiometric control (1:1.4 molar ratio of aniline to acetoacetate) .
Parameter Optimal Condition Reference Solvent THF/DMF Temperature 0–5°C (diazotization) Yield 77%
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 4.748 Å, b = 9.925 Å, c = 13.308 Å, and β = 91.47° . The Z-configuration is evident from the dihedral angle between the nitro phenyl and acetate groups (≈10°), confirmed via SHELXL refinement .
Q. What spectroscopic techniques are used for characterization?
- Methodology :
- NMR : ¹H NMR shows distinct peaks for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm) .
- IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N hydrazone), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during structure refinement?
- Methodology : Use the SHELX suite (SHELXL/SHELXS) for robust refinement. For example:
-
Twinned data : Apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
-
Hydrogen bonding : Validate using WinGX/ORTEP to visualize anisotropic displacement parameters and H-bond networks (e.g., N–H···O interactions at 2.8–3.0 Å) .
Software Application Reference SHELXL Refinement WinGX Visualization
Q. What strategies mitigate impurities like Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate during synthesis?
- Methodology :
- Chromatographic purification : Use silica gel column chromatography (hexane:ethyl acetate, 7:3) to separate regioisomers .
- HPLC-MS monitoring : Employ a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities at m/z 261.10 (M+H⁺) .
Q. How do intermolecular interactions influence the compound’s stability in solid-state formulations?
- Methodology : Graph-set analysis (Etter’s method) reveals that N–H···O hydrogen bonds form infinite chains (C(6) motif), stabilizing the crystal lattice. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, correlating with disrupted H-bond networks .
| Interaction Type | Distance (Å) | Stability Impact |
|---|---|---|
| N–H···O | 2.85–3.10 | High thermal stability |
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 94°C vs. 102°C): How to validate accuracy?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
